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Compound of Interest

Compound Name:
N-[4-(1,3-thiazolidin-2-

yl)phenyl]acetamide

Cat. No.: B115924 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Application Notes
The compound N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide and its derivatives, particularly

the 4-oxo-thiazolidinone analogues, represent a versatile scaffold in medicinal chemistry. This

class of compounds has garnered significant attention for its broad spectrum of

pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and

antioxidant properties. The structural flexibility of the thiazolidinone ring, especially at positions

2, 3, and 5, allows for extensive chemical modifications to optimize potency and selectivity for

various biological targets.

Anticancer Applications:

Thiazolidinone derivatives have emerged as promising candidates in oncology. Their

anticancer effects are multifaceted, involving the induction of apoptosis (programmed cell

death), cell cycle arrest, and inhibition of angiogenesis (the formation of new blood vessels that

supply tumors). These effects are mediated through both peroxisome proliferator-activated

receptor-gamma (PPARγ)-dependent and -independent pathways.

In PPARγ-dependent pathways, these compounds bind to and activate PPARγ, a nuclear

receptor that regulates the expression of genes involved in cell differentiation and apoptosis.
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Activation of PPARγ can lead to the upregulation of pro-apoptotic proteins like Bax and the

downregulation of anti-apoptotic proteins such as Bcl-2, thereby promoting cancer cell death.

Independently of PPARγ, thiazolidinone derivatives can influence critical cellular signaling

cascades that are often dysregulated in cancer.[1] These include the PI3K/Akt/mTOR and

MAPK/ERK pathways, which are crucial for cell survival and proliferation. By inhibiting these

pathways, these compounds can effectively halt tumor growth. For instance, certain 2-aryl-3-

acetamido-4-thiazolidinones have shown significant antiproliferative activity against renal cell

adenocarcinoma by inducing G1 cell cycle arrest.[2]

Antimicrobial Applications:

Derivatives of N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide have also demonstrated significant

potential as antimicrobial agents. They exhibit activity against a range of Gram-positive and

Gram-negative bacteria, as well as various fungal strains. The proposed mechanism of

antibacterial action for some thiazolidinones involves the inhibition of essential bacterial

enzymes, such as MurB, which is involved in the biosynthesis of the bacterial cell wall

component peptidoglycan.[3] This targeted approach makes them attractive candidates for the

development of new antibiotics to combat drug-resistant pathogens.

Structure-Activity Relationship (SAR):

The biological activity of these compounds is highly dependent on the nature and position of

substituents on the phenyl ring and the acetamide group. For example, the presence of

electron-withdrawing or electron-donating groups on the 2-phenyl ring of the thiazolidinone

core can significantly influence their anticancer and antimicrobial potency. Similarly,

modifications to the acetamide moiety can alter the compound's pharmacokinetic and

pharmacodynamic properties. This rich structure-activity relationship provides a valuable

framework for the rational design of new and more effective therapeutic agents.

Quantitative Data
The following tables summarize the biological activity of representative thiazolidinone

acetamide derivatives against various cell lines and microbial strains.

Table 1: Anticancer Activity of Representative Thiazolidinone Acetamide Derivatives
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Compound
ID

Structure Cell Line Activity IC50 (µM) Reference

1a

N-[2-(4-

methylphenyl

)-4-oxo-1,3-

thiazolidin-3-

yl]acetamide

769-P

(Renal)

Antiproliferati

ve
Not specified [2]

1b

N-[2-(4-

methylphenyl

)-4-oxo-1,3-

thiazolidin-3-

yl]benzamide

769-P

(Renal)

Antiproliferati

ve
Not specified [2]

2a

Isatin-based

thiazolidin-4-

one

HepG2

(Liver)
Anticancer 27.59 [4]

MCF-7

(Breast)
8.97

HT-29

(Colon)
5.42

2b

Isatin-based

thiazolidin-4-

one

HepG2

(Liver)
Anticancer 4.97 [4]

MCF-7

(Breast)
5.33

HT-29

(Colon)
3.29

Table 2: Antimicrobial Activity of Representative Thiazolidinone Acetamide Derivatives
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Compound
ID

Structure
Microorgani
sm

Activity MIC (µg/mL) Reference

3a

2,3-diaryl-

thiazolidin-4-

one

S. aureus Antibacterial 0.06

S.

Typhimurium
0.008

4a

N-

(benzothiazol

-2-yl)-2-{{5-

[(2-

chlorophenox

y)methyl]-4-

(4-

chlorophenyl)

-4H-1,2,4-

triazol-3-

yl}thio}aceta

mide

S. aureus Antibacterial 8 [3]

C. albicans Antifungal 4

Experimental Protocols
1. General Synthesis of 2-Aryl-3-acetamido-4-thiazolidinones

This protocol describes a general method for synthesizing 2-aryl-3-acetamido-4-

thiazolidinones, which are close analogs of the target compound and for which more data is

available.

Step 1: Synthesis of Schiff Base (Iminobenzaldehyde)

Dissolve an appropriate aromatic aldehyde (10 mmol) in ethanol (20 mL).

Add acetohydrazide (10 mmol) to the solution.
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Add a few drops of glacial acetic acid as a catalyst.

Reflux the mixture for 4-6 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Pour the mixture into crushed ice to precipitate the Schiff base.

Filter the precipitate, wash with cold water, and dry.

Recrystallize the crude product from ethanol to obtain the pure Schiff base.

Step 2: Cyclization to form the Thiazolidinone Ring

In a round-bottom flask, add the synthesized Schiff base (5 mmol) and thioglycolic acid (5.5

mmol).

Add a pinch of anhydrous zinc chloride as a catalyst.

Add 15 mL of anhydrous 1,4-dioxane as the solvent.

Reflux the mixture for 8-10 hours.

After cooling, pour the reaction mixture into a beaker containing a cold sodium bicarbonate

solution to neutralize the unreacted acid.

The solid product will precipitate out.

Filter the precipitate, wash thoroughly with water, and dry.

Recrystallize the final product from a suitable solvent (e.g., ethanol or acetic acid) to yield the

pure 2-aryl-3-acetamido-4-thiazolidinone.

2. In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

assay to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.
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Materials:

Cancer cell lines (e.g., MCF-7, HepG2, A549)

DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1%

penicillin-streptomycin

Synthesized thiazolidinone compounds dissolved in DMSO (stock solution)

MTT solution (5 mg/mL in PBS)

DMSO (cell culture grade)

96-well microplates

Phosphate-Buffered Saline (PBS)

Procedure:

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells

per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified

atmosphere with 5% CO₂ to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium.

After 24 hours of incubation, replace the old medium with 100 µL of fresh medium containing

different concentrations of the test compounds. Include a vehicle control (DMSO) and a

positive control (e.g., doxorubicin).

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh

medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to

each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: The percentage of cell viability is calculated using the following formula: %

Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50

value (the concentration of the compound that inhibits 50% of cell growth) is determined by

plotting a dose-response curve.

Visualizations

Step 1: Schiff Base Formation

Step 2: Thiazolidinone Ring Formation
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Caption: Synthetic workflow for 2-Aryl-3-acetamido-4-thiazolidinones.
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Caption: Experimental workflow for the MTT cytotoxicity assay.
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Caption: Putative signaling pathways for thiazolidinone anticancer activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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